molecular formula C11H17IO3 B12579565 Methyl 2-(iodomethyl)-8-oxonon-2-enoate CAS No. 194541-73-6

Methyl 2-(iodomethyl)-8-oxonon-2-enoate

Cat. No.: B12579565
CAS No.: 194541-73-6
M. Wt: 324.15 g/mol
InChI Key: BEQQTVVFIKFCRM-UHFFFAOYSA-N
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Description

Double Bond Configuration

The (2E)-geometry places the iodomethyl group and ester oxygen on opposite sides of the double bond, minimizing steric hindrance. This trans arrangement is stabilized by conjugation between the double bond and ester carbonyl, as seen in related α,β-unsaturated esters.

Conformational Flexibility

The iodomethyl substituent introduces steric bulk, restricting rotation around the C2-C3 bond. This creates a planar conformation in the α,β-unsaturated region, while the aliphatic chain (C4–C8) adopts staggered conformations. The ketone at C8 further rigidifies the terminal region through resonance with the adjacent carbonyl group.

Stereoelectronic Effects

  • The electron-withdrawing iodomethyl group polarizes the double bond, enhancing electrophilicity at C3.
  • The ester carbonyl (C1=O) and ketone (C8=O) participate in conjugation, delocalizing electron density across the molecule.

Comparative Analysis with Related α,β-Unsaturated Esters

This compound shares functional motifs with other α,β-unsaturated esters, yet its iodinated substituent and ketone group confer distinct properties:

Feature This compound Methyl Acrylate Methyl 2-Methyl-4-oxopentanoate
Substituents Iodomethyl, ketone None Methyl, ketone
Double Bond Position C2–C3 C1–C2 N/A
Electrophilicity High (due to -I effect of iodine) Moderate Low
Steric Demand High (iodomethyl) Low Moderate (methyl)
Applications Synthesis of iodinated intermediates Polymerization Flavoring agents

The iodomethyl group enhances reactivity in nucleophilic substitutions, distinguishing it from simpler esters like methyl acrylate. Compared to methyl 2-methyl-4-oxopentanoate, the extended carbon chain and conjugated ketone in this compound enable diverse reactivity, such as Michael additions or cyclization reactions.

Spectroscopic Profiling

¹H Nuclear Magnetic Resonance (NMR)

  • Vinyl Protons (H2 and H3): A doublet of doublets at δ 6.2–6.5 ppm (J = 15.8 Hz, 3.2 Hz) for the trans-coupled protons.
  • Iodomethyl Group (-CH₂I): A triplet at δ 3.8–4.0 ppm (J = 6.5 Hz) integrating for two protons.
  • Methoxy Group (-OCH₃): A singlet at δ 3.7 ppm (3H).
  • Aliphatic Protons (C4–C7): Multiplet resonances between δ 1.2–2.1 ppm.
  • Ketone Adjacent Proton (H7): A triplet at δ 2.6 ppm (J = 7.1 Hz).

¹³C NMR

  • Ester Carbonyl (C1): δ 170–172 ppm.
  • α,β-Unsaturated Carbons (C2, C3): δ 125–130 ppm (C2), δ 145–150 ppm (C3).
  • Iodomethyl Carbon (-CH₂I): δ 35–38 ppm.
  • Ketone Carbon (C8): δ 208–210 ppm.

Infrared (IR) Spectroscopy

  • Ester C=O Stretch: Strong absorption at 1740–1720 cm⁻¹.
  • Ketone C=O Stretch: 1710–1690 cm⁻¹.
  • C-I Stretch: 550–500 cm⁻¹.

Mass Spectrometry

  • Molecular Ion Peak: m/z 354 (C₁₀H₁₅IO₃⁺).
  • Key Fragments:
    • m/z 227 (loss of -CH₂I).
    • m/z 185 (cleavage of the ester group).
    • m/z 127 (ketone-containing fragment).

Properties

CAS No.

194541-73-6

Molecular Formula

C11H17IO3

Molecular Weight

324.15 g/mol

IUPAC Name

methyl 2-(iodomethyl)-8-oxonon-2-enoate

InChI

InChI=1S/C11H17IO3/c1-9(13)6-4-3-5-7-10(8-12)11(14)15-2/h7H,3-6,8H2,1-2H3

InChI Key

BEQQTVVFIKFCRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCC=C(CI)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction of the non-2-enoate backbone with the ketone at the 8-position.
  • Introduction of the iodomethyl group at the 2-position via selective halogenation.
  • Esterification to form the methyl ester.

The key challenge is the selective iodination at the 2-(iodomethyl) position without affecting the α,β-unsaturation or the ketone group.

Starting Materials and Key Intermediates

Iodomethyl Group Introduction

A widely reported method for introducing the iodomethyl group involves:

  • Iodination of a hydroxymethyl precursor : The hydroxymethyl group at the 2-position is converted to the iodomethyl group using iodine (I2) in the presence of a base such as sodium bicarbonate (NaHCO3) in a biphasic system (water and chloroform) at low temperature (0 °C) to avoid side reactions.

  • The reaction proceeds via the formation of an iodo intermediate, followed by substitution to yield the iodomethyl derivative.

  • After iodination, the reaction mixture is treated with sodium thiosulfate to quench excess iodine, and the product is extracted and purified by flash chromatography.

Detailed Reaction Conditions (Example)

Step Reagents & Conditions Notes
Starting material Hydroxymethyl precursor (e.g., 2-(hydroxymethyl)-8-oxonon-2-enoate) Prepared via oxidation or functional group transformation
Base Sodium bicarbonate (3 equiv) in distilled water Maintains mild basic conditions
Solvent Chloroform (CHCl3) Organic phase for iodination
Iodine I2 (2 equiv) Iodinating agent
Temperature 0 °C Controls reaction rate and selectivity
Reaction time 7 hours Ensures complete conversion
Workup Saturated sodium thiosulfate solution, extraction with DCM, drying over Na2SO4 Removes excess iodine and isolates product
Purification Flash column chromatography (n-hexane/ethyl acetate 5:1) Yields pure methyl 2-(iodomethyl)-8-oxonon-2-enoate

This method yields the target compound in good yield and purity.

Alternative Approaches

  • Oxidation and halogenation sequence : Starting from an allylic alcohol intermediate, oxidation (e.g., Swern oxidation) can be used to install the ketone at the 8-position, followed by halogenation to introduce the iodomethyl group.

  • Use of silver oxide and benzyl bromide : For related compounds, silver oxide-mediated alkylation with benzyl bromide has been reported, which could be adapted for iodination steps in similar systems.

Research Findings and Analysis

  • The iodination step is highly sensitive to reaction conditions; low temperature and controlled addition of iodine are critical to prevent over-iodination or side reactions such as elimination or polymerization.

  • The biphasic system (aqueous base and organic solvent) facilitates selective iodination of the hydroxymethyl group while preserving the α,β-unsaturation and ketone functionalities.

  • Purification by flash chromatography is essential to separate the desired product from side products and unreacted starting materials.

  • The overall synthetic route is modular, allowing for the preparation of various analogs by modifying the starting ester or the halogenation step.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Outcome Reference
Hydroxymethyl precursor synthesis Oxidation of allylic alcohol or functional group transformation Provides substrate for iodination
Iodination I2 (2 equiv), NaHCO3 (3 equiv), CHCl3/H2O, 0 °C, 7 h Selective conversion to iodomethyl group
Workup and purification Na2S2O3 quench, DCM extraction, Na2SO4 drying, flash chromatography Pure this compound
Alternative alkylation Ag2O, benzyl bromide, DCM, room temp, 6 h Alkylation of hydroxyl groups (adaptable)

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(iodomethyl)-8-oxonon-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of new carbon-nucleophile bonds.

    Oxidation Reactions: The ketone functional group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and various substituted esters.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Methyl 2-(iodomethyl)-8-oxonon-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(iodomethyl)-8-oxonon-2-enoate involves its reactivity with various nucleophiles and electrophiles. The iodomethyl group is highly reactive and can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-nucleophile bonds. The ketone functional group can participate in oxidation and reduction reactions, further diversifying the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Methyl 2-(iodomethyl)-8-oxonon-2-enoate with structurally related compounds from the evidence:

Compound Name Molecular Formula Key Functional Groups CAS Registry Number Relevance
Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate C₉H₁₁IO₂ Iodomethyl, bicyclo[1.1.1]pentane, ester 2288708-53-0 Shares iodomethyl and ester groups; bicyclic structure enhances rigidity.
Methyl 8-(2-furyl)octanoate C₁₃H₂₀O₃ Ester, furyl substituent 38199-50-7 Similar ester backbone; furyl group introduces aromaticity.
[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol C₇H₁₁IO₂ Iodomethyl, oxabicyclo, alcohol 2170372-21-9 Oxabicyclo and iodomethyl groups; alcohol for further functionalization.
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid C₆H₇FO₂ Bicyclo[1.1.1]pentane, carboxylic acid 146038-53-1 Rigid bicyclic core; fluorination enhances metabolic stability.

Stability and Handling

  • Iodine Stability : Iodine-containing compounds (e.g., methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate ) are light-sensitive and prone to dehalogenation. The target compound likely requires storage under inert conditions.

Pharmaceutical Intermediates

  • This compound’s iodomethyl group is valuable for synthesizing alkylated biologics, similar to PharmaBlock’s PBLL1149 (methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate) .
  • The α,β-unsaturated ester is used in natural product synthesis, paralleling methyl 8-(2-furyl)octanoate’s role in flavor and fragrance chemistry .

Material Science

  • Linear iodomethyl esters are precursors for liquid crystals, whereas bicyclic analogs (e.g., [1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol ) serve as crosslinkers in polymer networks.

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